molecular formula C28H32N4O3 B13123279 4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate

4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate

Cat. No.: B13123279
M. Wt: 472.6 g/mol
InChI Key: UOIYMPCHGAUUIK-UHFFFAOYSA-N
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Description

4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is a complex organic compound known for its vibrant coloration and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate typically involves multiple steps, starting with the preparation of the xanthylium core. This core is synthesized through a series of reactions involving diethylamine and other reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions include various substituted xanthylium derivatives, which have applications in dye synthesis and as intermediates in organic synthesis .

Scientific Research Applications

4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, altering their function and activity. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
  • 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride

Uniqueness

4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it more suitable for certain applications in dye synthesis and biological research .

Properties

Molecular Formula

C28H32N4O3

Molecular Weight

472.6 g/mol

IUPAC Name

4-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid

InChI

InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-25(13-17)35-26-14-18(32(7-3)8-4)10-12-20(26)27(19)21-15-23(29)24(30)16-22(21)28(33)34/h9-16,30H,5-8,29H2,1-4H3,(H,33,34)

InChI Key

UOIYMPCHGAUUIK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=C(C(=N)C=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC

Origin of Product

United States

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